3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Description
3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one is a synthetic arylpropanone derivative characterized by a propan-1-one backbone substituted with a 4-bromophenyl group at position 3 and a 2,5-dimethylphenyl group at position 1.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-3-4-13(2)16(11-12)17(19)10-7-14-5-8-15(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCPTBAPNFBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-bromobenzoyl chloride with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce secondary alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The bromophenyl and dimethylphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on molecular features, crystallographic data, and synthetic methodologies.
Structural Analogs and Key Properties
Table 1: Comparative Analysis of Structural Analogs
*Dihedral angles refer to the orientation between aromatic rings unless otherwise noted. †Theoretical molecular formula and weight calculated based on substituents.
Crystallographic and Conformational Analysis
- Dihedral Angles : The target compound’s structural flexibility can be inferred from analogs. For example, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one exhibits a dihedral angle of 48.13° between its aromatic rings due to steric and electronic effects of the α,β-unsaturated ketone backbone . In contrast, pyrazoline derivatives (e.g., ME-4) show smaller dihedral angles (4–10°) due to the rigidity of the pyrazole ring .
Biological Activity
3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one is an aromatic ketone characterized by its unique structural properties, including a bromine atom and multiple methyl groups on the phenyl rings. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological systems.
- IUPAC Name : this compound
- Molecular Formula : C17H17BrO
- Molecular Weight : 319.22 g/mol
- CAS Number : 898761-58-5
Synthesis
The synthesis of this compound typically involves Friedel-Crafts acylation using 4-bromobenzene and 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions are crucial for achieving high yields and purity of the product.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may exhibit significant effects on cell viability and proliferation.
Anticancer Activity
Recent research has indicated that compounds similar to this compound show promising anticancer properties. For instance, studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cell lines such as Caco-2 cells (a colorectal cancer cell line).
Case Study: Anticancer Efficacy
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| 3f | Caco-2 | 39.8 | <0.001 |
| 3h | Caco-2 | Similar to Daptomycin (MIC 1 µg/mL) | - |
| 3e | A549 | No significant effect | - |
This data suggests that the incorporation of specific substituents can enhance the anticancer efficacy of related compounds.
Neuroprotective Effects
In addition to anticancer activity, there is emerging evidence that compounds within this chemical class may possess neuroprotective properties. For example, ML417, a compound structurally related to this compound, has been shown to protect dopaminergic neurons from degeneration in in vitro models.
Neuroprotective Study Findings
| Compound | Effect on Neurons | Mechanism |
|---|---|---|
| ML417 | Protects against neurodegeneration | D3 receptor agonism |
This highlights the potential for developing therapeutic agents targeting neuropsychiatric disorders.
Medicinal Chemistry
Due to its structural features, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its potential as a precursor in drug development makes it a valuable compound for medicinal chemists.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for diverse applications ranging from pharmaceuticals to agrochemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
